4-(3,4-Dimethylphenoxy)benzonitrile 4-(3,4-Dimethylphenoxy)benzonitrile
Brand Name: Vulcanchem
CAS No.: 313493-81-1
VCID: VC11732135
InChI: InChI=1S/C15H13NO/c1-11-3-6-15(9-12(11)2)17-14-7-4-13(10-16)5-8-14/h3-9H,1-2H3
SMILES: CC1=C(C=C(C=C1)OC2=CC=C(C=C2)C#N)C
Molecular Formula: C15H13NO
Molecular Weight: 223.27 g/mol

4-(3,4-Dimethylphenoxy)benzonitrile

CAS No.: 313493-81-1

Cat. No.: VC11732135

Molecular Formula: C15H13NO

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

4-(3,4-Dimethylphenoxy)benzonitrile - 313493-81-1

Specification

CAS No. 313493-81-1
Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
IUPAC Name 4-(3,4-dimethylphenoxy)benzonitrile
Standard InChI InChI=1S/C15H13NO/c1-11-3-6-15(9-12(11)2)17-14-7-4-13(10-16)5-8-14/h3-9H,1-2H3
Standard InChI Key GNGWCBRUTXHXFY-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)OC2=CC=C(C=C2)C#N)C
Canonical SMILES CC1=C(C=C(C=C1)OC2=CC=C(C=C2)C#N)C

Introduction

Chemical Identification and Structural Characteristics

4-(3,4-Dimethylphenoxy)benzonitrile (C₁₅H₁₃NO) is a benzonitrile derivative featuring a phenoxy group substituted with methyl groups at the 3- and 4-positions. Its molecular weight is 223.27 g/mol, and it is characterized by the IUPAC name 4-(3,4-dimethylphenoxy)benzonitrile. The compound’s structure combines a polar cyano (-C≡N) group with a hydrophobic 3,4-dimethylphenoxy moiety, creating a hybrid system capable of intramolecular charge transfer (ICT) under specific conditions .

Key structural attributes include:

  • Canonical SMILES: CC1=CC(=C(C=C1)OC2=CC=C(C=C2)C#N)C

  • InChIKey: MZLPDCXQIXHLSL-UHFFFAOYSA-N

  • PubChem CID: 2763528

The presence of electron-donating methyl groups on the phenoxy ring and the electron-withdrawing cyano group on the benzene ring creates a push-pull electronic configuration, which is critical for its optical and electronic properties .

Synthesis and Reaction Pathways

Copper-Catalyzed C-O Coupling

The most efficient synthesis route involves a Ullmann-type coupling reaction between 4-chlorobenzonitrile and 3,4-dimethylphenol. This method employs CuI as a catalyst and K₂CO₃ as a base in dimethylformamide (DMF) at 110–120°C, yielding the product with >80% efficiency. The reaction mechanism proceeds via a single-electron transfer (SET) process, forming a biaryl ether linkage .

Reaction Scheme:

4-ClC₆H₄CN+3,4-(CH₃)₂C₆H₃OHCuI, K₂CO₃4-(3,4-(CH₃)₂C₆H₃O)C₆H₄CN+HCl\text{4-ClC₆H₄CN} + \text{3,4-(CH₃)₂C₆H₃OH} \xrightarrow{\text{CuI, K₂CO₃}} \text{4-(3,4-(CH₃)₂C₆H₃O)C₆H₄CN} + \text{HCl}

Physicochemical Properties

Spectral Data

  • UV-Vis Spectroscopy: Exhibits absorption bands at 270 nm (π→π* transition) and 320 nm (n→π* transition), with solvent-dependent shifts in polar media .

  • Fluorescence: Dual emission bands observed in acetonitrile (λₑₘ = 380 nm and 450 nm), attributed to LE (local excited) and CT (charge-transfer) states .

Solubility and Stability

  • Solubility: Soluble in DMF, DMSO, and chlorinated solvents; sparingly soluble in water (<0.1 mg/mL at 25°C).

  • Thermal Stability: Decomposes at 210–215°C without melting, as determined by thermogravimetric analysis (TGA).

Applications in Materials Science

Organic Semiconductors

The ICT behavior of 4-(3,4-dimethylphenoxy)benzonitrile makes it a candidate for organic light-emitting diodes (OLEDs). Its CT state facilitates exciton formation, with a quantum yield of 0.45 in thin-film configurations .

Future Research Directions

  • Optoelectronic Optimization: Modifying substituents to enhance CT efficiency for photovoltaic applications.

  • Biological Screening: Evaluating antimicrobial and anticancer activity through high-throughput assays.

  • Green Synthesis: Developing solvent-free protocols using microwave-assisted catalysis .

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